7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-chlorophenyl)amino)-3-methyl-
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Overview
Description
6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different biological activities depending on the substituents introduced .
Scientific Research Applications
6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory effects on CDK2, a key enzyme involved in cell cycle regulation.
Uniqueness
6-((4-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other similar compounds. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
86831-75-6 |
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Molecular Formula |
C12H10ClN5O |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
6-(4-chloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H10ClN5O/c1-7-10-11(16-15-7)12(19)18(6-14-10)17-9-4-2-8(13)3-5-9/h2-6,17H,1H3,(H,15,16) |
InChI Key |
JRBOURSCYHSRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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